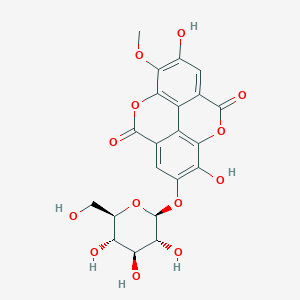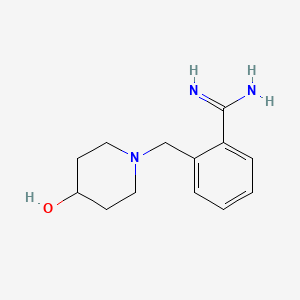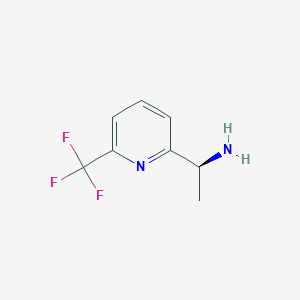
Dimethyl 2-aminofumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 2-aminofumarato de dimetilo se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción de fumarato de dimetilo con amoníaco o una amina en condiciones controladas. La reacción generalmente procede de la siguiente manera:
Materiales de partida: Fumarato de dimetilo y amoníaco (o una amina).
Condiciones de reacción: La reacción generalmente se lleva a cabo en un solvente como etanol o metanol, a temperaturas que van desde la temperatura ambiente hasta 60 °C.
Catalizadores: En algunos casos, se puede utilizar un catalizador como una base (p. ej., metóxido de sodio) para facilitar la reacción.
Métodos de producción industrial
A escala industrial, la producción de 2-aminofumarato de dimetilo puede implicar métodos más eficientes y escalables. Estos métodos a menudo incluyen procesos de flujo continuo y el uso de reactores automatizados para garantizar una calidad y un rendimiento constantes. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-aminofumarato de dimetilo se somete a varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en aminas saturadas.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Se utilizan a menudo agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar en reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir aminas saturadas. Las reacciones de sustitución pueden conducir a una variedad de amidas o ésteres sustituidos.
Aplicaciones Científicas De Investigación
El 2-aminofumarato de dimetilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, permitiendo la creación de moléculas más complejas.
Biología: Los investigadores estudian sus efectos en los sistemas biológicos, incluido su potencial como precursor de compuestos bioactivos.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y neuroprotectores.
Industria: El compuesto se utiliza en la producción de polímeros y otros materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo por el cual el 2-aminofumarato de dimetilo ejerce sus efectos implica su interacción con varios objetivos moleculares y vías. Por ejemplo, en los sistemas biológicos, puede actuar modulando la actividad enzimática o interactuando con receptores celulares. Las vías exactas dependen de la aplicación específica y el contexto de su uso.
Comparación Con Compuestos Similares
Compuestos similares
Fumarato de dimetilo: Carece del grupo amino, utilizado en el tratamiento de la esclerosis múltiple.
Fumarato de dietilo: Estructura similar pero con grupos etilo en lugar de grupos metilo.
Maleato de dimetilo: Isómero del fumarato de dimetilo con diferente configuración geométrica.
Unicidad
El 2-aminofumarato de dimetilo es único debido a la presencia de ambos grupos funcionales amino y éster, que confieren una reactividad química distinta y una posible actividad biológica. Esta combinación lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
7542-94-1 |
|---|---|
Fórmula molecular |
C6H9NO4 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
dimethyl (Z)-2-aminobut-2-enedioate |
InChI |
InChI=1S/C6H9NO4/c1-10-5(8)3-4(7)6(9)11-2/h3H,7H2,1-2H3/b4-3- |
Clave InChI |
OIYDMGCIAJUICI-ARJAWSKDSA-N |
SMILES isomérico |
COC(=O)/C=C(/C(=O)OC)\N |
SMILES canónico |
COC(=O)C=C(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3-Bromopropoxy)ethyl]benzene](/img/structure/B12092882.png)
![2-[4-(Difluoromethoxy)phenyl]pyrrolidine](/img/structure/B12092884.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B12092889.png)





![N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide](/img/structure/B12092932.png)

![Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-](/img/structure/B12092942.png)
![tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran](/img/structure/B12092964.png)
![2,5-Dioxaspiro[3.5]nonan-8-amine](/img/structure/B12092969.png)

